N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No.: 1358773-67-7
Cat. No.: VC4140549
Molecular Formula: C21H14ClFN2OS
Molecular Weight: 396.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358773-67-7 |
|---|---|
| Molecular Formula | C21H14ClFN2OS |
| Molecular Weight | 396.86 |
| IUPAC Name | N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H14ClFN2OS/c22-15-4-3-5-17(12-15)24-21(26)20-19(25-10-1-2-11-25)18(13-27-20)14-6-8-16(23)9-7-14/h1-13H,(H,24,26) |
| Standard InChI Key | WCDUUFKWKACORV-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (CAS No. 1358773-67-7) features a thiophene ring substituted at the 2-position with a carboxamide group linked to a 3-chlorophenyl moiety. The 3- and 4-positions of the thiophene are occupied by a 1H-pyrrol-1-yl group and a 4-fluorophenyl ring, respectively. Key structural attributes include:
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Molecular Formula: C₂₁H₁₄ClFN₂OS
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Molecular Weight: 396.86 g/mol
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SMILES Notation: C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl
The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating heterocycles (pyrrole) creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Physicochemical Characteristics
While solubility data remain unspecified, the carboxamide group enhances hydrophilicity compared to unmodified thiophenes. The compound’s logP (estimated at ~4.2) suggests moderate lipophilicity, favorable for membrane permeability in biological systems.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Thiophene Core Formation: Achieved via the Gewald reaction, condensing ketones with nitriles and sulfur.
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Pyrrole Introduction: Utilizing the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with amines.
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Aryl Group Functionalization: Suzuki-Miyaura coupling installs the 4-fluorophenyl and 3-chlorophenyl groups.
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Carboxamide Formation: Coupling the thiophene-2-carboxylic acid with 3-chloroaniline using EDCI or DCC.
Optimization studies emphasize catalyst selection (e.g., palladium for cross-coupling) and solvent systems (e.g., DMF for polar intermediates) to improve yields (>75% in small-scale trials).
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 12.3 | PI3K/AKT/mTOR inhibition |
| A549 (Lung) | 18.7 | Caspase-3 activation |
| HeLa (Cervical) | 15.9 | DNA topoisomerase IIα |
Data derived from and.
The 3-chlorophenyl group enhances binding affinity to kinase domains, while the fluorophenyl moiety improves metabolic stability.
Industrial and Research Applications
Medicinal Chemistry
As a lead compound, its modular structure allows derivatization for improved pharmacokinetics. Analogues with methyl or methoxy substitutions show enhanced bioavailability in preclinical models.
Materials Science
The conjugated thiophene-pyrrole system exhibits semiconducting properties (bandgap ≈ 2.1 eV), making it suitable for organic photovoltaic devices.
Comparative Analysis with Analogues
A comparative evaluation highlights its uniqueness:
| Compound | Key Substituents | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Target Compound | 3-Cl, 4-F, pyrrole | 12.3–18.7 |
| N-(4-Chlorophenyl) analogue | 4-Cl, 4-F, pyrrole | 22.1–28.4 |
| Carboxylate derivative | COO⁻, 4-F, pyrrole | >50 |
The 3-chlorophenyl configuration confers superior target engagement compared to para-substituted analogues.
Future Directions
Clinical Translation
Phase I toxicity studies are needed to validate safety profiles. Structural modifications, such as PEGylation, could reduce off-target effects.
Industrial Scale-Up
Continuous-flow reactors may address batch inconsistencies in large-scale synthesis. Partnering with photovoltaic firms could accelerate material applications.
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